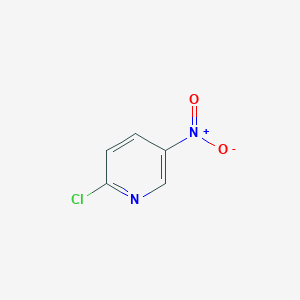

2-Chloro-5-nitropyridine

Übersicht

Beschreibung

2-Chloro-5-nitropyridine (CAS 4548-45-2) is a heteroaromatic compound with the molecular formula C₅H₃ClN₂O₂ and a molar mass of 158.54 g/mol . It is a yellow crystalline solid with a melting point of 105–110°C and is sparingly soluble in water . The nitro and chloro groups at the 5- and 2-positions, respectively, create a strongly electron-deficient aromatic ring, making it highly reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Its primary applications include serving as a key intermediate in pharmaceuticals (e.g., antimalarials, kinase inhibitors) and agrochemicals .

Vorbereitungsmethoden

Single-Step Synthesis via Hypochlorous Anhydride

Reaction Mechanism and Conditions

This method involves direct chlorination of 3-nitropyridine using hypochlorous anhydride (Cl₂O) in the presence of triethylamine and zinc chloride . The reaction proceeds via electrophilic aromatic substitution, where zinc chloride acts as a Lewis acid catalyst to activate the pyridine ring. Key parameters include:

-

Temperature : -15°C to 20°C (maintained using an ice-salt bath)

-

Solvent : Dichloromethane

-

Reagent Ratios :

Workup and Yield Optimization

Post-reaction, the mixture is quenched in ice water, followed by sequential washing with 5% HCl and water to remove residual catalysts. Anhydrous magnesium sulfate ensures solvent drying before vacuum distillation. This method achieves 98% yield with >99% purity by liquid chromatography .

Advantages :

-

Minimal byproducts due to precise temperature control

-

Short reaction time (4 hours total)

-

Compatible with green chemistry principles (atom economy = 87%)

Multi-Step Synthesis from 2-Aminopyridine

Nitration-Hydrolysis-Chlorination Sequence

Patent CN102040554A outlines a three-step process :

Step 1: Nitration of 2-Aminopyridine

2-Aminopyridine undergoes nitration with nitrosonitric acid (HNO₃·H₂SO₄) at 55–65°C for 10–12 hours. Critical parameters:

Step 2: Hydrolysis to 2-Hydroxy-5-nitropyridine

Diazotization with sodium nitrite in HCl at -5–0°C followed by hydrolysis yields the hydroxyl intermediate. Key factors:

Step 3: Chlorination with Phosphorus Oxychloride

The hydroxyl group is replaced using POCl₃ and N,N-diethylaniline at 120–125°C for 5–8 hours:

Cumulative Yield : 85.7% × 81.3% × 76.9% ≈ 53.6%

Limitations

-

High energy input required for POCl₃-mediated chlorination

-

Generation of acidic waste (HCl, H₂SO₄) necessitates stringent disposal protocols .

Two-Step Alkaline Hydrolysis and Phosphorylation

Process Overview

Hebei KuiSheng Trading Co. reports a method combining sodium hydroxide reflux with trichlorophosphate (POCl₃) in dimethylformamide (DMF) :

-

Alkaline Hydrolysis :

-

5-Nitro-2-hydroxypyridine treated with NaOH at reflux

-

Converts hydroxyl to oxyanion, enhancing electrophilicity

-

-

Phosphorylation :

-

POCl₃ introduces chlorine at position 2

-

DMF acts as a polar aprotic solvent, stabilizing intermediates

-

Comparative Analysis of Methods

Emerging Trends and Recommendations

Catalytic Innovations

Zinc chloride in hypochlorous anhydride systems demonstrates potential for broader applicability in heterocyclic chlorinations . Transition-metal catalysts (e.g., FeCl₃) could further improve selectivity.

Solvent Selection

Dichloromethane, while effective, faces regulatory scrutiny. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) should be evaluated for polar reactions .

Industrial Adoption

The single-step method is recommended for new production facilities due to its yield superiority and reduced waste streams. Multi-step approaches remain relevant for retrofitting existing nitroaromatic infrastructure .

Analyse Chemischer Reaktionen

Types of Reactions

Nucleophilic Substitution: 2-Chloro-5-nitropyridine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines and alcohols.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

Major Products

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 2-chloro-5-aminopyridine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : 2-Chloro-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammation.

Key Applications :

- Synthesis of Anti-Cancer Agents : It is utilized in the development of novel anti-cancer drugs by acting as a building block for more complex molecules.

- Anti-Inflammatory Drugs : The compound contributes to the synthesis of medications aimed at reducing inflammation.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant anti-tumor activity in vitro, indicating its potential as a lead compound for further drug development .

Agricultural Chemicals

Overview : In the agricultural sector, this compound is employed in formulating agrochemicals such as herbicides and pesticides.

Key Applications :

- Herbicides : It enhances crop protection by being part of herbicidal formulations that target specific weed species.

- Pesticides : The compound is also used to synthesize pesticides that protect crops from various pests.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Function |

|---|---|---|

| Herbicides | This compound derivatives | Weed control |

| Pesticides | Various formulations | Pest management |

Material Science

Overview : The compound is utilized in material science for producing specialized polymers and materials.

Key Applications :

- Coatings and Adhesives : this compound is incorporated into formulations for advanced coatings that provide protective properties.

- Polymer Synthesis : It acts as a monomer or co-monomer in creating new polymeric materials with desirable characteristics.

Analytical Chemistry

Overview : In analytical chemistry, this compound functions as a reagent for various analytical methods.

Key Applications :

- Detection and Quantification : It aids in the detection of other chemical substances through specific reactions.

Research Applications

Overview : The compound is widely used in academic and industrial research settings to study reaction mechanisms and develop new synthetic pathways.

Key Applications :

- Mechanistic Studies : Researchers utilize this compound to explore fundamental organic chemistry concepts.

- Synthetic Pathway Development : It serves as a starting material for synthesizing new chemical entities.

Wirkmechanismus

The mechanism of action of 2-chloro-5-nitropyridine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic attack. This leads to the formation of various substituted pyridines, which can further interact with biological targets or undergo additional chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

Key Observations :

- Positional Effects : The nitro group at the 5-position in this compound provides stronger electron-withdrawing activation than nitro at the 3-position (e.g., 2-chloro-3-nitropyridine), leading to faster SNAr reactions .

- Halogen Influence : Replacement of chlorine with iodine (e.g., 2-chloro-5-iodo-3-nitropyridine) introduces steric bulk, reducing solubility but enabling cross-coupling reactions .

- Amino vs. Nitro: 4-Amino-2-chloropyridine exhibits nucleophilic behavior at the amino group, contrasting with the electrophilic character of nitro-substituted analogs .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

- This compound : Demonstrates exceptional reactivity with amines, alcohols, and thiols due to the nitro group’s strong activation of the 2-chloro position. Yields for amination reactions exceed 90% under mild conditions .

- 2-Chloro-3-nitropyridine : Lower reactivity due to less effective resonance stabilization of the transition state by the meta-nitro group .

- 2-Fluoro-5-nitropyridine : Fluorine’s weaker electron-withdrawing effect results in slower SNAr compared to this compound .

Mechanistic Insight :

The nitro group in this compound stabilizes the Meisenheimer intermediate via resonance, reducing activation energy. This is evidenced by a Hammett ρ value of −1.71 in SNAr reactions, comparable to 2,4,6-trinitrochlorobenzene (ρ = −1.80) .

Biologische Aktivität

2-Chloro-5-nitropyridine is a significant heterocyclic compound with various biological activities, primarily recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, characterized by a chlorine atom and a nitro group on a pyridine ring, contributes to its reactivity and biological properties. This article explores the biological activity, synthesis methods, and relevant research findings related to this compound.

This compound can be synthesized through several methods, primarily involving the nitration and chlorination of pyridine derivatives. The most common synthesis route involves:

- Nitration of 2-Aminopyridine : This step involves treating 2-aminopyridine with a mixture of nitric and sulfuric acids to introduce the nitro group.

- Diazotization : The resulting 2-amino-5-nitropyridine undergoes diazotization followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.

- Chlorination : Finally, chlorination using phosphorus oxychloride or phosphorus pentachloride produces this compound with high purity .

The final product is typically a yellow needle-shaped solid with a melting point of 109-111 °C and high liquid-phase purity (over 99%) .

Biological Activity Overview

The biological activities of this compound are diverse, encompassing antibacterial, antifungal, and potential anticancer properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as an intermediate for synthesizing various bactericides and plant growth regulators. Studies have shown that derivatives of this compound can inhibit the growth of gram-positive bacteria, making it valuable in agricultural applications .

Antiviral Properties

The compound has also been studied for its antiviral potential. It has been noted for its effectiveness against certain viral strains, contributing to the development of antiviral medications .

Cardiotonic Effects

Some studies suggest that derivatives of this compound may possess cardiotonic effects, which could be beneficial in treating heart conditions. This activity is attributed to its ability to interact with specific receptors or enzymes involved in cardiac function .

Case Study: Malonation Reactions

A study on malonation reactions involving this compound highlighted its reactivity in forming various substituted pyridines. The malonation process yielded significant products under optimized conditions, indicating its utility in synthetic organic chemistry .

Antimicrobial Efficacy Testing

In another study focusing on the antimicrobial efficacy of various nitropyridine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated notable inhibition zones compared to control samples, confirming its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-nitropyridine in a laboratory setting?

- Method 1 : Nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by hydrolysis with NaOH and chlorination with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Total yield: ~28% .

- Method 2 : Reaction of 3-nitropyridine with dichloride monoxide (Cl₂O) in a solvent (e.g., CH₂Cl₂) at low temperatures (-15°C to 0°C), yielding 87% product after work-up .

- Key Considerations : Monitor reaction temperatures to avoid side products; use ice quenching for safe termination.

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration/Chlorination | HNO₃, H₂SO₄, POCl₃ | 45–50°C, reflux | 28% |

| Cl₂O-mediated | Cl₂O, solvent | -15°C to 0°C | 87% |

Q. What safety precautions are essential when handling this compound?

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Purity Analysis :

- HPLC : Purity ≥98% (retention time comparison with standards) .

- Melting Point : 106–110°C (deviations indicate impurities) .

- Structural Confirmation :

- NMR/FTIR : Compare peaks with literature data (e.g., C-Cl stretch at ~550 cm⁻¹, nitro group at ~1520 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in nitration and chlorination reactions?

- Catalyst Screening : Use DMF as a catalyst in POCl₃-mediated chlorination to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) improve Cl₂O solubility and reaction homogeneity .

- Temperature Control : Maintain -10°C during Cl₂O addition to minimize decomposition .

- Work-Up : Neutralize acidic byproducts with ice-water to prevent product degradation .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- DFT Applications :

- Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic substitution (e.g., Cl displacement) .

- Model electrostatic potential surfaces to identify electrophilic/nucleophilic sites .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O nitro interactions) in crystal packing .

Q. What are the analytical challenges in distinguishing this compound from its isomers, and how can they be addressed?

- Challenges :

- Isomers (e.g., 3-Chloro-5-nitropyridine) may co-elute in HPLC or show overlapping NMR peaks.

- Similar melting points complicate differentiation.

- Solutions :

- 2D NMR (COSY, NOESY) : Resolve coupling patterns between Cl and NO₂ groups.

- Mass Spectrometry (HRMS) : Exact mass measurement (m/z 158.54 for C₅H₃ClN₂O₂) .

- X-ray Diffraction : Compare experimental and simulated powder patterns .

Q. Data Contradictions and Resolution

Eigenschaften

IUPAC Name |

2-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVFQBTJPBRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Record name | 2-chloro-5-nitropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196525 | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4548-45-2 | |

| Record name | 2-Chloro-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4548-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.